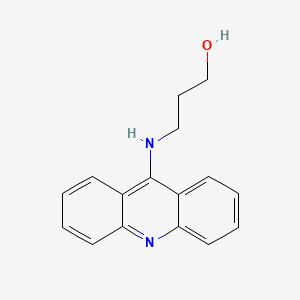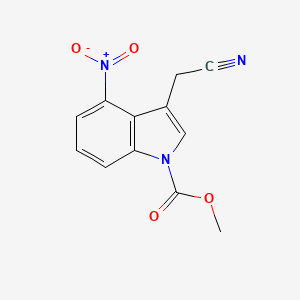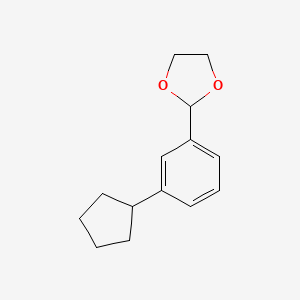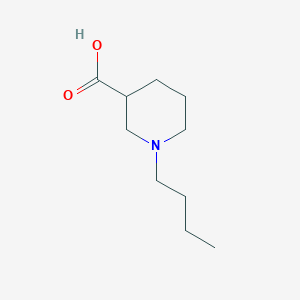![molecular formula C20H30N2O3 B14145467 3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione CAS No. 314266-93-8](/img/structure/B14145467.png)
3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione is a complex organic compound that belongs to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a phenyl group substituted with a 7-methyloctyl ether and two methyl groups on the imidazolidinedione ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenyl isocyanate with 4-(7-methyloctyloxy)benzaldehyde in the presence of a base to form the corresponding imine. This imine is then cyclized under acidic conditions to yield the desired imidazolidinedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-5-phenyl-2,4-imidazolidinedione: Lacks the 7-methyloctyl ether substitution.
4-(7-Methyloctyloxy)benzaldehyde: Contains the 7-methyloctyl ether but lacks the imidazolidinedione ring.
3,5-Dimethylphenyl isocyanate: Precursor in the synthesis of the target compound.
Uniqueness
3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 7-methyloctyl ether group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
314266-93-8 |
|---|---|
Molecular Formula |
C20H30N2O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3,5-dimethyl-5-[4-(7-methyloctoxy)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H30N2O3/c1-15(2)9-7-5-6-8-14-25-17-12-10-16(11-13-17)20(3)18(23)22(4)19(24)21-20/h10-13,15H,5-9,14H2,1-4H3,(H,21,24) |
InChI Key |
AEDXTQTXHLFXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


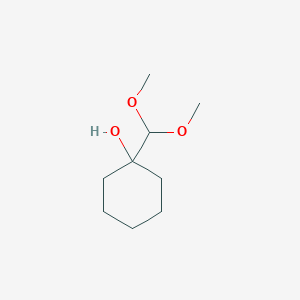

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
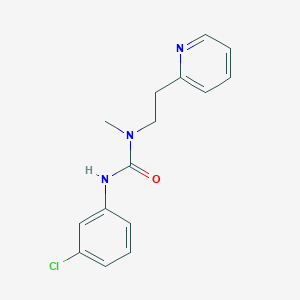

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

